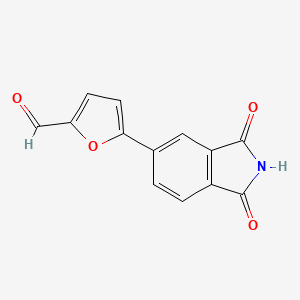

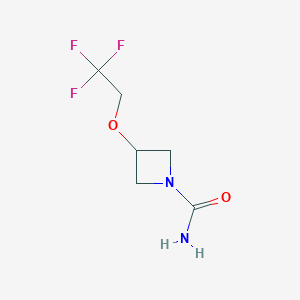

![molecular formula C11H12N2 B2472737 3-[(1H-Pyrrol-1-yl)methyl]aniline CAS No. 107484-32-2](/img/structure/B2472737.png)

3-[(1H-Pyrrol-1-yl)methyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(1H-Pyrrol-1-yl)methyl]aniline” is a chemical compound with the CAS Number: 107484-32-2 . It has a molecular weight of 172.23 . The IUPAC name for this compound is 3-(1H-pyrrol-1-ylmethyl)aniline .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h1-8H,9,12H2 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Electroluminescence Application

A study by Vezzu et al. (2010) explored the use of various aniline derivatives, including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline and N,N-di(3-(4-methyl-1H-pyrazol-1-yl)phenyl)aniline, in the synthesis of tetradentate bis-cyclometalated platinum(II) complexes. These complexes, particularly Complex 1, demonstrated notable performance when incorporated into organic light-emitting diode (OLED) devices, showcasing high external quantum efficiency. This implies potential applications of similar aniline derivatives in OLED technology and related electroluminescent applications (Vezzu et al., 2010).

Synthesis of Schiff Bases and Antimicrobial Agents

Research by Charles et al. (2020) and Hublikar et al. (2019) indicates the synthesis of Schiff bases using compounds including N-((1H-pyrrol-2-yl)methylene)aniline. These Schiff bases exhibited significant antimicrobial activity against various bacteria and fungi. This suggests that derivatives of 3-[(1H-Pyrrol-1-yl)methyl]aniline could be utilized in developing new antimicrobial agents and studying their efficacy (Charles et al., 2020); (Hublikar et al., 2019).

Electrochemical Polymerization and Conductivity

Sekiguchi et al. (2003) and Jovanović et al. (2000) discuss the electrochemical polymerization of aniline and its derivatives, including pyrrole, for creating polymer films with enhanced electroconductivity. These studies highlight the potential of using this compound derivatives in the development of conductive polymers, which could have applications in electronic devices and materials science (Sekiguchi et al., 2003); (Jovanović et al., 2000).

Crystal Structure Analysis

The works of Su et al. (2013) and others on isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its analogues provide insights into the crystal structure and molecular interactions of these compounds. Understanding these structural aspects can be crucial in the design and synthesis of new materials and compounds with specific properties (Su et al., 2013).

Synthesis of Novel Compounds and Catalysts

The synthesis of new compounds using aniline derivatives, such as the work done by Bayat et al. (2017) and Rotas et al. (2020), shows the versatility of these compounds in creating diverse chemical structures. These synthesized compounds could be pivotal in the development of new catalysts, pharmaceuticals, or materials with unique properties (Bayat et al., 2017); (Rotas et al., 2020).

Mecanismo De Acción

Target of Action

It’s known that pyrrole derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .

Mode of Action

It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The exact mode of action would depend on the specific structure of the compound and the nature of its target .

Biochemical Pathways

Pyrrole derivatives are known to be involved in a variety of biochemical processes, depending on their specific structures and targets .

Result of Action

Pyrrole derivatives can have various effects at the molecular and cellular levels, depending on their specific structures and targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[(1H-Pyrrol-1-yl)methyl]aniline . These factors could include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present.

Propiedades

IUPAC Name |

3-(pyrrol-1-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h1-8H,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJLXUVLHUXSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B2472654.png)

![2-[(3-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2472657.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aR,9S,10R,12aS,14bR)-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2472658.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2472664.png)

![9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2472669.png)

![N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2472677.png)